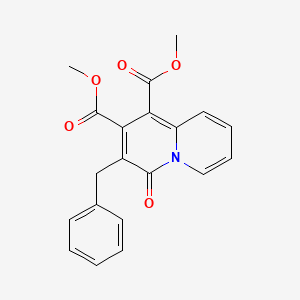
Ethyl (triethylsilylmethyl) sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (triethylsilylmethyl) sulfone is an organosulfur compound with the chemical formula C₉H₂₂O₂SSi. It is characterized by the presence of a sulfone group (SO₂) attached to an ethyl group and a triethylsilylmethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (triethylsilylmethyl) sulfone can be synthesized through several methods. One common approach involves the oxidation of sulfides to sulfones. For instance, the oxidation of ethyl (triethylsilylmethyl) sulfide using hydrogen peroxide in the presence of a catalyst such as sodium tungstate can yield the desired sulfone . Another method involves the use of metal-free aerobic oxidation of sulfides in the presence of aldehydes and N-hydroxyphthalimide (NHPI) as a catalyst .
Industrial Production Methods
Industrial production of sulfones, including this compound, often involves large-scale oxidation processes. These processes typically use oxidizing agents like hydrogen peroxide or molecular oxygen in the presence of suitable catalysts to ensure high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (triethylsilylmethyl) sulfone undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: Reduction of the sulfone group can lead to the formation of sulfides or sulfoxides.
Substitution: The sulfone group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and catalysts like sodium tungstate or NHPI
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles can be used to replace the sulfone group under appropriate conditions.
Major Products Formed
Oxidation: Further oxidized sulfones or sulfoxides.
Reduction: Sulfides or sulfoxides.
Substitution: Compounds with new functional groups replacing the sulfone group.
Aplicaciones Científicas De Investigación
Ethyl (triethylsilylmethyl) sulfone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of high-performance materials and as a precursor in the synthesis of other organosulfur compounds
Mecanismo De Acción
The mechanism of action of ethyl (triethylsilylmethyl) sulfone involves its interaction with various molecular targets and pathways. The sulfone group can participate in nucleophilic addition reactions, where it acts as an electrophile and reacts with nucleophiles such as thiols. This reactivity is often exploited in the design of inhibitors for enzymes like cysteine proteases . The compound’s unique structure allows it to form stable intermediates, which can modulate biological pathways and exert specific effects .
Comparación Con Compuestos Similares
Ethyl (triethylsilylmethyl) sulfone can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl methyl sulfone: Contains both ethyl and methyl groups attached to the sulfone group.
Vinyl sulfones: Compounds with a vinyl group attached to the sulfone group, known for their reactivity with thiols.
Uniqueness
This compound is unique due to the presence of the triethylsilylmethyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .
Conclusion
This compound is a versatile organosulfur compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Propiedades
Número CAS |
51042-04-7 |
|---|---|
Fórmula molecular |
C9H22O2SSi |
Peso molecular |
222.42 g/mol |
Nombre IUPAC |
triethyl(ethylsulfonylmethyl)silane |
InChI |
InChI=1S/C9H22O2SSi/c1-5-12(10,11)9-13(6-2,7-3)8-4/h5-9H2,1-4H3 |
Clave InChI |
PKKCXJMUBRZHNP-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CS(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


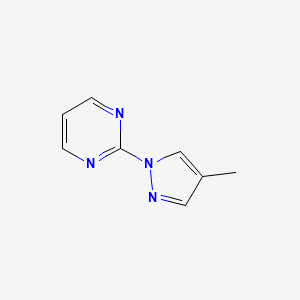
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
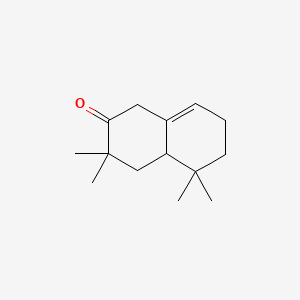
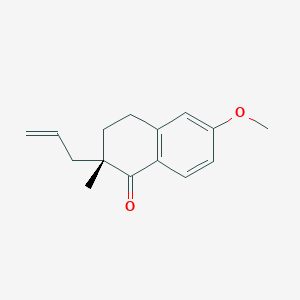

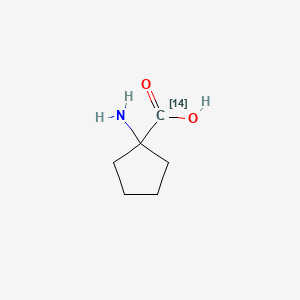

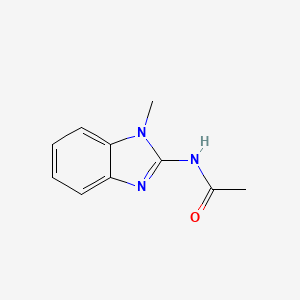
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)

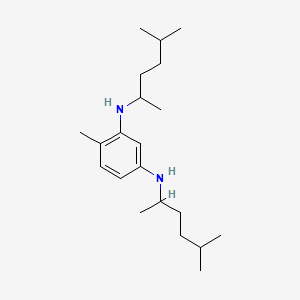
![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)

